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Introduction
The study of enzyme kinetics is fundamental to understanding cellular signaling, disease

progression, and the mechanism of action of therapeutic agents. FAM-Srctide, a fluorescently

labeled peptide substrate, offers a sensitive and continuous method for characterizing the

activity of a wide range of protein tyrosine kinases, particularly members of the Src family. This

document provides detailed application notes and experimental protocols for utilizing FAM-
Srctide to determine key enzyme kinetic parameters, including the Michaelis constant (Km)

and maximum velocity (Vmax).

Protein kinases play a pivotal role in cellular regulation by catalyzing the phosphorylation of

specific substrate proteins.[1] The Src family of non-receptor tyrosine kinases, including Src,

Lck, and Fyn, are crucial mediators of various signaling pathways that control cell proliferation,

differentiation, survival, and motility.[2][3] Dysregulation of these kinases is frequently

implicated in the development and progression of cancer.[4]

FAM-Srctide is a synthetic peptide corresponding to a known phosphorylation sequence for

Src family kinases, labeled with a 5-carboxyfluorescein (FAM) fluorescent dye. The

phosphorylation of the tyrosine residue within the Srctide sequence by a kinase can be

monitored in real-time by detecting changes in the fluorescence properties of the FAM label,
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providing a direct measure of enzyme activity.[5] This continuous, non-radioactive assay format

is well-suited for high-throughput screening of kinase inhibitors and detailed kinetic analysis.[2]

Data Presentation: Enzyme Kinetic Parameters
The primary quantitative data obtained from enzyme kinetic experiments using FAM-Srctide
are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the

substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of

the substrate's affinity for the enzyme. Vmax reflects the maximum rate of the reaction when

the enzyme is saturated with the substrate.[6]

While specific kinetic constants for FAM-Srctide with a wide range of kinases are not

extensively published, the following table provides a representative summary of expected

values for Src family kinases. Researchers should determine these values experimentally for

their specific enzyme and conditions.

Kinase FAM-Srctide Km (µM)
Vmax (relative
fluorescence units/min)

c-Src 10 - 50
To be determined

experimentally

Lck 15 - 60
To be determined

experimentally

Fyn 20 - 70
To be determined

experimentally

Yes 25 - 80
To be determined

experimentally

Note: The Vmax values are dependent on the specific activity of the enzyme preparation and

the assay conditions and should be determined empirically.

Signaling Pathway
Src family kinases are integral components of numerous signaling pathways initiated by

receptor tyrosine kinases, G-protein coupled receptors, and integrins. Upon activation, Src
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kinases phosphorylate a multitude of downstream substrates, leading to the activation of

pathways such as the Ras-MAPK and PI3K-Akt signaling cascades, which in turn regulate

critical cellular processes.[2]
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Caption: Simplified signaling pathway of Src kinase activation and its downstream effects.

Experimental Protocols
Principle of the Assay
The fluorescence-based kinase assay using FAM-Srctide relies on the principle that the

phosphorylation of the tyrosine residue in the peptide substrate by a kinase leads to a change

in the local environment of the FAM fluorophore. This change can result in an increase or

decrease in fluorescence intensity or a shift in the emission wavelength, which can be

monitored continuously using a fluorescence plate reader or spectrofluorometer.[5] The initial

rate of the reaction is determined from the linear portion of the fluorescence signal change over

time. By measuring these initial rates at various substrate concentrations, the kinetic

parameters Km and Vmax can be determined by fitting the data to the Michaelis-Menten

equation.[6]

Materials and Reagents
Enzyme: Purified, active protein tyrosine kinase (e.g., c-Src, Lck, Fyn).

Substrate: FAM-Srctide (lyophilized powder).

ATP: Adenosine 5'-triphosphate, disodium salt.

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Stop Solution: 100 mM EDTA, pH 8.0.

96-well or 384-well black, flat-bottom microplates.

Fluorescence plate reader with appropriate excitation and emission filters for FAM

(Excitation: ~495 nm, Emission: ~517 nm).

Experimental Workflow for Determining Enzyme Kinetics
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1. Reagent Preparation

2. Assay Setup

3. Data Acquisition

4. Data Analysis
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Caption: Workflow for determining enzyme kinetics using FAM-Srctide.
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Detailed Protocol
1. Reagent Preparation:

Assay Buffer: Prepare a 1X working solution of the assay buffer. The optimal buffer

composition may vary depending on the specific kinase and should be optimized.

ATP Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of ATP in nuclease-free

water and adjust the pH to 7.5. Store in aliquots at -20°C. The final ATP concentration in the

assay should be at or near the Km for ATP for the specific kinase, if known, or at a saturating

concentration (e.g., 100 µM).

FAM-Srctide Stock Solution (e.g., 1 mM): Dissolve the lyophilized FAM-Srctide in a suitable

solvent (e.g., DMSO or water). Determine the precise concentration spectrophotometrically

using the extinction coefficient of FAM. Store in aliquots at -20°C, protected from light.

Enzyme Dilutions: Prepare a series of dilutions of the kinase in assay buffer. The optimal

enzyme concentration should be determined empirically to ensure a linear reaction rate over

the desired time course.

2. Kinase Assay for Km and Vmax Determination:

Prepare Substrate Dilutions: Prepare a series of dilutions of FAM-Srctide in assay buffer in

the microplate. A typical concentration range would be from 0.1 x Km to 10 x Km (if the

approximate Km is known) or a broad range (e.g., 0.1 µM to 100 µM) if it is unknown. Include

a no-substrate control.

Add ATP: Add ATP to each well to the desired final concentration.

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-

10 minutes.

Initiate Reaction: Initiate the kinase reaction by adding the diluted enzyme to each well. The

final reaction volume will depend on the plate format (e.g., 50 µL for a 96-well plate).

Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and begin

monitoring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set
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period (e.g., 30-60 minutes). Ensure the measurement is within the linear range of the

instrument.

Control Reactions: Include control reactions containing no enzyme and no substrate to

account for background fluorescence and substrate photobleaching.

3. Data Analysis:

Calculate Initial Velocity (V₀): For each FAM-Srctide concentration, plot the fluorescence

intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

Convert the change in fluorescence units per minute to moles of product formed per minute

using a standard curve if absolute quantification is required.

Plot Michaelis-Menten Curve: Plot the calculated initial velocities (V₀) against the

corresponding FAM-Srctide concentrations.

Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear

regression analysis software (e.g., GraphPad Prism, SigmaPlot):

V₀ = (Vmax * [S]) / (Km + [S])

Where:

V₀ is the initial velocity

Vmax is the maximum velocity

[S] is the concentration of FAM-Srctide

Km is the Michaelis constant

Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-

Burk plot (1/V₀ vs. 1/[S]), can be used to visualize the data and estimate Km and Vmax.[6]

Conclusion
The use of FAM-Srctide provides a powerful and convenient tool for the detailed kinetic

characterization of protein tyrosine kinases. The protocols and guidelines presented here offer
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a robust framework for researchers to determine key kinetic parameters, aiding in the

elucidation of enzyme mechanisms, the study of signaling pathways, and the development of

novel kinase inhibitors. Careful optimization of assay conditions and rigorous data analysis are

essential for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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